N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide: is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide is primarily used in organic synthesis and in synthesizing libraries of anticancer drug analogs . .
Mode of Action
Given its use in the synthesis of anticancer drug analogs , it can be inferred that it may interact with cancer-related targets to exert its effects.
Biochemical Pathways
Given its use in the synthesis of anticancer drug analogs , it may be involved in pathways related to cell proliferation and apoptosis.
Result of Action
Given its use in the synthesis of anticancer drug analogs , it may have effects on cell proliferation and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide typically involves multiple steps. One common method starts with the nitration of 2-bromoaniline to form 2-bromo-4-nitroaniline. This intermediate is then reacted with 2-chloro-2-phenylacetyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The phenylacetamide moiety can undergo oxidation to form corresponding acids or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.
Reduction Reactions: Formation of N-(2-amino-4-nitrophenyl)-2-chloro-2-phenylacetamide.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.
Comparison with Similar Compounds
- N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide
- 2-bromo-4-nitrophenol
- 4-chloro-2-nitrophenol
Comparison: N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers a broader range of chemical reactivity and potential applications. For instance, the presence of both bromo and nitro groups allows for diverse substitution and reduction reactions, making it more versatile in synthetic applications.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-11-8-10(18(20)21)6-7-12(11)17-14(19)13(16)9-4-2-1-3-5-9/h1-8,13H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLOKEAHWJHVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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